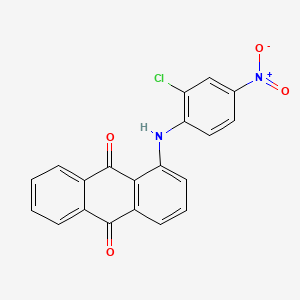
1-(2-Chloro-4-nitroanilino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Chloro-4-nitrophenyl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a unique structure with a chloro-nitrophenyl group attached to an aminoanthracene-9,10-dione core, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Chloro-4-nitrophenyl)amino)anthracene-9,10-dione typically involves the reaction of 2-chloro-4-nitroaniline with anthracene-9,10-dione. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as copper(II) chloride. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
化学反応の分析
Types of Reactions
1-((2-Chloro-4-nitrophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated anthracene derivatives.
科学的研究の応用
1-((2-Chloro-4-nitrophenyl)amino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing various organic compounds and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pigments and as an intermediate in the synthesis of other complex molecules
作用機序
The mechanism of action of 1-((2-Chloro-4-nitrophenyl)amino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding during replication. These actions make it a potential candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
- 1-Amino-2-chloroanthracenedione
- 1-Amino-4-chloroanthracenedione
- 2-Chloro-1,3,8-trihydroxy-6-(hydroxymethyl)-anthracene-9,10-dione
Uniqueness
1-((2-Chloro-4-nitrophenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-nitrophenyl group enhances its reactivity and potential for various applications compared to other anthracenedione derivatives .
特性
CAS番号 |
62322-93-4 |
|---|---|
分子式 |
C20H11ClN2O4 |
分子量 |
378.8 g/mol |
IUPAC名 |
1-(2-chloro-4-nitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H11ClN2O4/c21-15-10-11(23(26)27)8-9-16(15)22-17-7-3-6-14-18(17)20(25)13-5-2-1-4-12(13)19(14)24/h1-10,22H |
InChIキー |
IWPLYUINQQBWPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


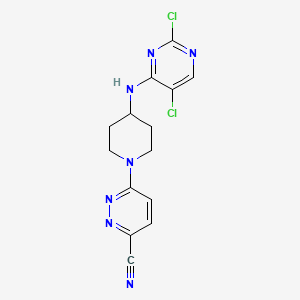
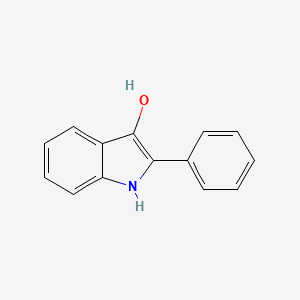
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

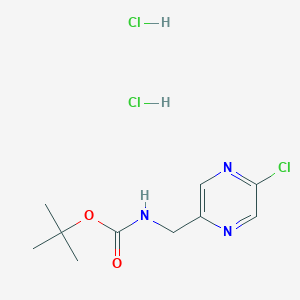
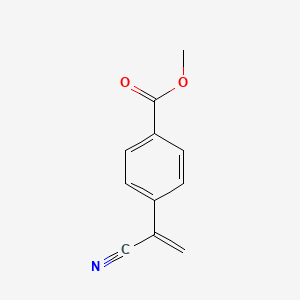
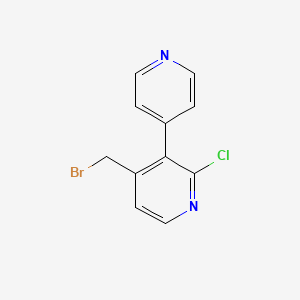
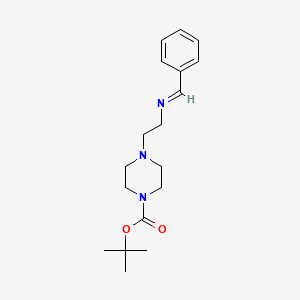
![3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)
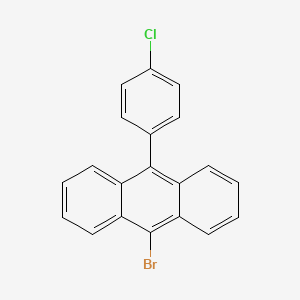
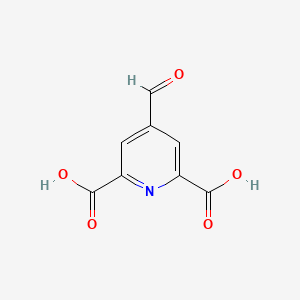
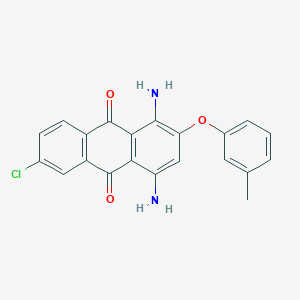
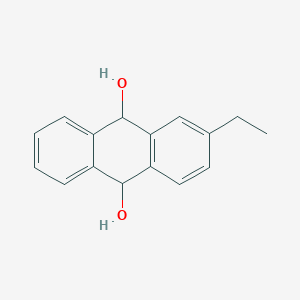
![Thiazolo[4,5-c]pyridin-4(5h)-one](/img/structure/B13135818.png)
